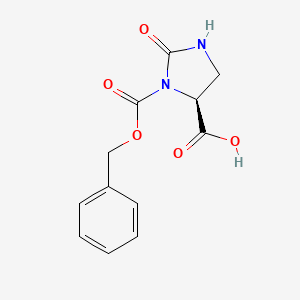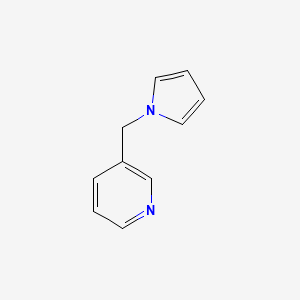
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate is an organic compound with the molecular formula C11H10N2O5. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a nitro group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-amino-6-nitrobenzoxazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-(6-amino-1,3-benzoxazol-2-yl)acetate.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Hydrolysis: 2-(6-nitro-1,3-benzoxazol-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(6-nitro-1,3-benzothiazol-2-yl)acetate: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-(6-nitro-1,3-benzoxazol-2-yl)acetic acid: The carboxylic acid derivative of this compound.
2-(6-amino-1,3-benzoxazol-2-yl)acetate: The reduced form of this compound with an amino group instead of a nitro group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-2-17-11(14)6-10-12-8-4-3-7(13(15)16)5-9(8)18-10/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUODTXBJJUGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

